molecular formula C29H30IN2O14Pr-2 B218747 Dadp-prd CAS No. 120752-09-2

Dadp-prd

Cat. No.: B218747
CAS No.: 120752-09-2
M. Wt: 898.4 g/mol
InChI Key: FXFCKIMECCLLQA-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dadp-prd typically involves the reaction of 3,6-di(dimethylamino)dibenzopyriodonium with praseodymium dicitrate in an aqueous or ethanol solution. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes and ensuring the purity and stability of the final product through various purification techniques such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

The Dadp-prd undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives of the complex, while substitution reactions may yield new coordination complexes with different ligands .

Scientific Research Applications

The Dadp-prd has several scientific research applications, including:

Mechanism of Action

The mechanism of action of the Dadp-prd involves its interaction with various molecular targets and pathways. The complex can bind to DNA and RNA, inhibiting their synthesis and affecting cellular processes. It also interacts with proteins and nucleoproteins, disrupting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,6-di(dimethylamino)dibenzopyriodonium Lanthanum EDTA: Similar in structure but uses lanthanum instead of praseodymium.

    3,6-di(dimethylamino)dibenzopyriodonium Formiate: Another related compound with different coordination properties.

Uniqueness

The Dadp-prd is unique due to its specific coordination with praseodymium, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where its specific interactions with molecular targets are beneficial.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;praseodymium(3+);5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN2.2C6H8O7.Pr/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-8,10-11H,9H2,1-4H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q+1;;;+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFCKIMECCLLQA-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30IN2O14Pr-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

898.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120752-09-2
Record name 3,6-Di(dimethylamino)dibenzopyriodonium praseodymium dicitrate complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120752092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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